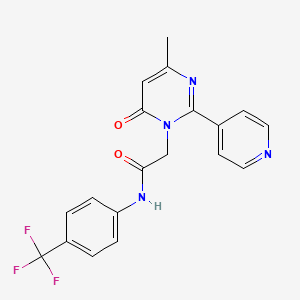

![molecular formula C17H18N6O4S B2532935 4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850935-64-7](/img/structure/B2532935.png)

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

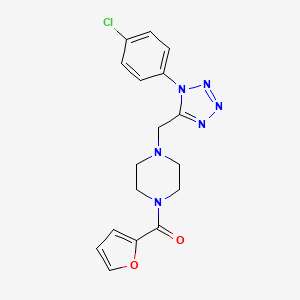

“4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C17H18N6O4S . Its average mass is 402.428 Da and its monoisotopic mass is 402.111023 Da .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C17H18N6O4S/c1-2-15-21-22-17(27-15)20-16(24)13-5-7-14(8-6-13)28(25,26)23(11-3-9-18)12-4-10-19/h5-8H,2-4,11-12H2,1H3,(H,20,22,24) . This string represents the compound’s molecular structure, including the number and arrangement of its atoms.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide and its derivatives have been explored for their inhibitory effects on carbonic anhydrase isoenzymes. These studies have revealed that such compounds exhibit nanomolar half maximal inhibitory concentration (IC50) values against various carbonic anhydrase (CA) isoenzymes, including hCA I, hCA II, hCA IV, and hCA XII. The inhibition mechanism is likely due to the sulfamoyl moiety present in these molecules, which is a known functional group for CA inhibition. This suggests potential applications in conditions where modulation of carbonic anhydrase activity is beneficial, such as glaucoma, epilepsy, and certain types of edema (Supuran, Maresca, Gregáň, & Remko, 2013).

Antioxidant and Antibacterial Activities

Research into 1,3,4-oxadiazole derivatives, such as 4,5-dihydro-1,3,4-oxadiazole-2-thiones, has shown that these compounds can possess significant antioxidant and antibacterial properties. Studies indicate that these derivatives can effectively combat bacterial strains like Staphylococcus aureus. The presence of the oxadiazole ring contributes to these biological activities, suggesting potential for these compounds in developing new antimicrobial and antioxidant agents (Karanth, Narayana, Sarojini, Kumar, & Byrappa, 2019).

Corrosion Inhibition

Oxadiazole derivatives are also being investigated for their ability to inhibit corrosion of metals in various acidic media. The molecular structure, particularly the presence of oxadiazole rings, seems to facilitate the adsorption of these molecules onto metal surfaces, thereby preventing corrosion. This application is crucial for protecting infrastructure and machinery in industrial settings, where corrosion can lead to significant economic losses and safety hazards (Bouklah, Hammouti, Lagrenée, & Bentiss, 2006).

Fungicidal Activities

Compounds containing the oxadiazole moiety have been synthesized and tested for their fungicidal properties. These studies aim to develop new fungicides that can effectively control fungal growth, which is a major concern in agriculture for the protection of crops from fungal diseases. The synthesis of bis(2-arylcarbonylamino-1H-benzimidazol-5-yl) sulfones, a related class of compounds, has demonstrated potential in this area, indicating that derivatives of this compound might also exhibit similar bioactivities (Pilyugin, Kuznetsova, Sapozhnikov, Chikisheva, Kiseleva, Vorob’eva, Klimakova, Sapozhnikova, Davletov, & Galeeva, 2008).

Eigenschaften

IUPAC Name |

4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4S/c1-2-15-21-22-17(27-15)20-16(24)13-5-7-14(8-6-13)28(25,26)23(11-3-9-18)12-4-10-19/h5-8H,2-4,11-12H2,1H3,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEAWVBBARICHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2532854.png)

![4-(2-chloro-4-fluorobenzyl)-2-(2,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2532855.png)

![N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2532856.png)

![Methyl 3-{[(dimethylamino)sulfonyl]oxy}benzenecarboxylate](/img/structure/B2532858.png)

![3-Bromospiro[4.4]nonane](/img/structure/B2532860.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2532864.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2532865.png)